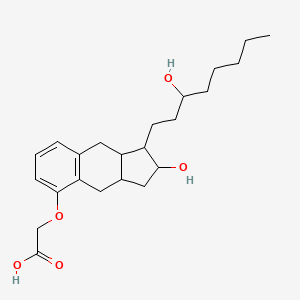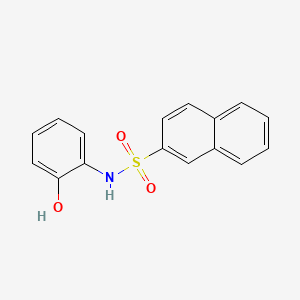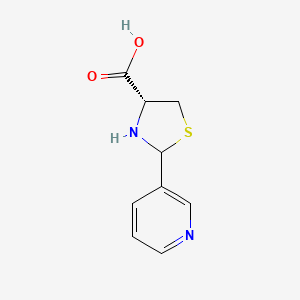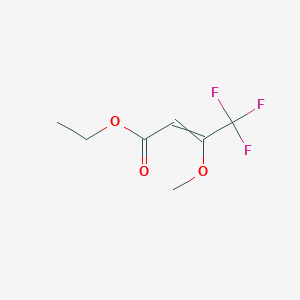
Viveta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium metavanadate, with the chemical formula KVO₃, is an inorganic compound that appears as a colorless to light green crystalline solid. It is denser than water and is known for its solubility in water. This compound is widely used in various industrial applications, including as a catalyst, mordant, and in the manufacture of dyes, inks, and laundry compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium metavanadate can be synthesized through several methods:
Ammonium Metavanadate Route: Dissolving ammonium metavanadate in water and adding potassium hydroxide. The solution is then heated to remove ammonia, and the final pH is adjusted to 8-10.
Potassium Carbonate Route: Potassium carbonate or potassium bicarbonate is dissolved in water, and vanadium pentoxide is added.
Calcium Vanadate Route: Calcium vanadate is precipitated by adding calcium chloride to a vanadium leachate.
Industrial Production Methods: Industrial production of potassium metavanadate often involves the use of large-scale reactors where the above-mentioned reactions are carried out under controlled conditions. The process typically includes steps such as dissolution, heating, crystallization, and filtration to obtain high-purity potassium metavanadate .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium metavanadate undergoes various chemical reactions, including:
Oxidation: It acts as a weak oxidizing agent and can react with reducing agents.
Reduction: It can be reduced to lower oxidation states of vanadium under specific conditions.
Substitution: Potassium metavanadate can participate in substitution reactions where the vanadium atom is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve reducing agents such as hydrogen gas or metal hydrides.
Reduction Reactions: Often carried out using strong reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Involve the use of metal salts or complexing agents under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Vanadium pentoxide (V₂O₅) and other higher oxidation state vanadium compounds.
Reduction Products: Lower oxidation state vanadium compounds such as vanadium(III) oxide (V₂O₃).
Substitution Products: Various metal vanadates depending on the substituting metal ion.
Applications De Recherche Scientifique
Potassium metavanadate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium metavanadate involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular proteins, leading to alterations in their activity. In biological systems, potassium metavanadate has been shown to mimic the effects of insulin by activating insulin signaling pathways, which can improve glucose metabolism and reduce blood sugar levels . The compound’s interaction with cellular proteins and enzymes is believed to be mediated through its ability to undergo redox reactions, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Sodium Metavanadate (NaVO₃): Similar in structure and properties, used in similar applications such as catalysis and industrial processes.
Ammonium Metavanadate (NH₄VO₃): Another vanadium compound with similar uses, particularly in analytical chemistry and as a precursor for other vanadium compounds.
Sodium Orthovanadate (Na₃VO₄): Used as an inhibitor of protein tyrosine phosphatases and in various biochemical applications.
Uniqueness of Potassium Metavanadate: Potassium metavanadate is unique due to its specific solubility properties and its effectiveness as a catalyst in certain reactions. Its ability to act as an oxidizing agent and its applications in diverse fields such as medicine, industry, and research make it a valuable compound .
Propriétés
Formule moléculaire |
C23H34O5 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27) |
Clé InChI |
PAJMKGZZBBTTOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B8780822.png)








![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)
